5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit ubiquitin-specific peptidase 7 (USP7), which plays a role in cancer development .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antifungal properties, which are attributed to its interaction with microbial enzymes . The thiazole ring in this compound can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position, allowing it to form stable complexes with various enzymes . These interactions can inhibit the activity of microbial enzymes, leading to the antimicrobial effects observed.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death . This is likely due to its ability to interfere with key signaling pathways that regulate cell proliferation and survival. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby altering the expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to enzymes and inhibit their activity, which is a common mechanism for its antimicrobial and anticancer effects . For example, this compound can inhibit the activity of ubiquitin-specific peptidase 7, an enzyme involved in protein degradation, leading to the accumulation of proteins that induce cell death . Additionally, this compound can interact with DNA, causing changes in gene expression that promote apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal storage conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These long-term effects are important for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At high doses, this compound can cause adverse effects, including toxicity and damage to vital organs . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, this compound can interact with cofactors, such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are essential for its metabolic activity . These interactions can influence metabolic flux and the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and can accumulate in specific tissues, such as the liver and kidneys . The distribution of this compound within cells can also be influenced by its interactions with binding proteins, which can affect its localization and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be localized to specific compartments within cells, such as the nucleus, mitochondria, and endoplasmic reticulum . The localization of this compound can be directed by targeting signals or post-translational modifications that guide it to specific organelles . These subcellular localizations can influence the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-phenylthiazole with appropriate reagents to introduce the amino and carboxylic acid groupsThe carboxylic acid group can then be introduced through oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, ammonia, and various alkyl halides are used under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Comparison with Similar Compounds
- 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid
- 5-Amino-2-methyl-1,3-thiazole-4-carboxylic acid
- 2-Phenyl-1,3-thiazole-4-carboxylic acid
Uniqueness: 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups on the thiazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8-7(10(13)14)12-9(15-8)6-4-2-1-3-5-6/h1-5H,11H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPCSUPFLLDDAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923010-77-9 |
Source
|
Record name | 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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